AZD1283 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. [, ] This compound belongs to the class of bicyclic pyridine derivatives and acts as a reversible inhibitor of the P2Y12 receptor. [, ] It has been investigated for its potential as an antiplatelet agent to prevent and treat arterial thrombosis. [, , ]
AZD1283 falls under the category of small molecule drugs and is classified specifically as a P2Y12 receptor antagonist. The compound was discovered and developed by AstraZeneca, a global biopharmaceutical company known for its innovative drug development efforts. It has been evaluated for its potential therapeutic applications in cardiovascular diseases, particularly in conditions requiring antiplatelet therapy.
The synthesis of AZD1283 involves several key steps, primarily utilizing amide coupling reactions. A notable method includes the coupling of 5-cyano-2-methylnicotinic acid with benzylsulfonamide using carbonyldiimidazole as a coupling reagent, which yields AZD1283 with an impressive yield of approximately 79% .
The synthesis can be summarized as follows:
This synthetic route highlights the compound's structural complexity while ensuring high efficiency in production.
AZD1283 possesses a defined molecular structure characterized by specific functional groups that contribute to its activity as a P2Y12 antagonist. The chemical formula of AZD1283 is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular structure features:
The three-dimensional conformation of AZD1283 allows it to fit into the binding pocket of the P2Y12 receptor effectively, blocking its activation by agonists .
AZD1283 primarily functions through its interaction with the P2Y12 receptor, where it inhibits receptor activation by preventing conformational changes necessary for signal transduction. The compound's mechanism involves blocking the inward movement of transmembrane helices within the receptor structure, which is essential for agonist-induced activation .
In vitro studies demonstrate that AZD1283 effectively inhibits ADP-induced platelet aggregation, showcasing its potential in preventing thrombus formation during cardiovascular events .
The mechanism by which AZD1283 exerts its pharmacological effects involves:
Studies have shown that AZD1283 effectively reduces platelet reactivity in various models, confirming its role as an antagonist .
AZD1283 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic efficacy.
AZD1283 has been investigated primarily for its potential applications in:
While AZD1283 showed promise in preclinical evaluations, it has not advanced to clinical use due to various factors including competition from other agents within the same class .
The development of AZD1283 emerged from a strategic shift toward reversible P2Y12 receptor antagonists designed to overcome limitations of irreversible thienopyridine inhibitors (e.g., clopidogrel). Researchers focused on non-nucleotide scaffolds to avoid metabolic activation requirements and enable rapid onset/offset of antiplatelet effects. The core design strategy involved three key elements: (1) a nicotinate core serving as adenine bioisostere to mimic ADP's purine interactions, (2) a cyclic amine (piperidine/azetidine) for optimal receptor spatial positioning, and (3) a sulfonylurea linker providing enhanced solubility and metabolic stability compared to urea-based predecessors [4] [8]. This trifunctional architecture specifically targeted the P2Y12 receptor's orthosteric binding site while maintaining drug-like properties.
Molecular modeling studies revealed that the ethyl 6-aminonicotinate scaffold permitted critical hydrogen bonding with transmembrane residues (e.g., Lys-280 and Thr-195) while the sulfonylurea linker projected the lipophilic benzylsulfonamide group into a hydrophobic subpocket. Structure-activity relationship (SAR) analysis demonstrated that 5-cyano and 2-methyl substituents on the pyridine ring enhanced receptor affinity by 15-20 fold compared to unsubstituted analogs, likely through improved hydrophobic contacts and electronic effects [2] [4]. The piperidine carboxamide moiety was identified as structurally essential for achieving sub-100 nM binding affinity, with N-substitution leading to drastic potency reduction.
Table 1: Structural Optimization Targets in Non-Nucleotide P2Y12 Antagonist Design
Structural Element | Design Rationale | AZD1283 Implementation | Impact on Properties |
---|---|---|---|
Pyridine Core | ADP purine mimetic | Ethyl 6-aminonicotinate | Balanced potency and synthetic accessibility |
5-Position Substituent | Hydrophobic pocket engagement | Cyano group | Increased binding affinity (IC₅₀ = 11 nM) |
2-Position Substituent | Steric modulation | Methyl group | Improved metabolic stability |
Linker Chemistry | Solubility enhancement | Sulfonylurea | 3-fold increased aqueous solubility vs ureas |
C-Ring | Hydrophobic domain interaction | Benzylsulfonamide | Optimal potency and pharmacokinetics |
Lead optimization commenced with ethyl 6-aminonicotinate acyl sulfonamides, where systematic modifications of three domains (A-ring pyridine, B-ring piperidine/azetidine, C-ring aryl) were evaluated. Initial compounds featured 5-chlorothienyl sulfonamides but demonstrated suboptimal potency (residual platelet count IC₅₀ > 500 nM). Strategic replacement with benzyl sulfonamides enhanced binding affinity 40-fold due to improved hydrophobic contact geometry within the receptor's transmembrane helix 6/7 region [2] [6]. This modification yielded compounds with <50 nM IC₅₀ values in both binding ([¹²⁵I]-AZ11931285 displacement) and functional ([³⁵S]GTPγS) assays.
Metabolic stability emerged as a critical optimization parameter. Early leads exhibited rapid hepatic clearance in rat models (t₁/₂ = 6.08 min), attributed to ester hydrolysis and oxidative metabolism. Two key structural interventions addressed this: (1) introduction of a 2-methyl group ortho to the ethyl ester reduced cytochrome P450-mediated oxidation, extending human microsomal t₁/₂ to 65 minutes, and (2) lactone derivatization of ester-methyl groups created bicyclic systems with 3-fold enhanced metabolic stability [1] [3]. Piperidine-based analogs consistently outperformed azetidine counterparts in pharmacokinetic profiling, showing 10-fold lower clearance in canine models despite similar in vitro potency [2].
The definitive candidate (compound 3 in optimization studies) demonstrated exceptional pharmacological properties: P2Y12 binding IC₅₀ = 11 nM, GTPγS functional IC₅₀ = 25 nM, and potent inhibition of ADP-induced platelet aggregation (IC₅₀ = 3.6 μM) [3] [10]. In a modified Folts canine model, it achieved antithrombotic ED₅₀ at 3.0 μg/kg/min with therapeutic index (TI) ≥ 10 based on bleeding time escalation studies [2] [6].
AZD1283 exhibits distinct pharmacokinetic advantages over thienopyridines due to its reversible binding mechanism and direct-acting properties. Unlike clopidogrel (pro-drug requiring hepatic activation via CYP2C19), AZD1283 functions as a pharmacologically active molecule, eliminating metabolic activation variability. This direct activity translates to rapid onset (Tmax = 0.25 h in rats) versus clopidogrel's 1-2 hour active metabolite appearance [1] [9].
Table 2: Pharmacokinetic Comparison of AZD1283 and Thienopyridines
Parameter | AZD1283 | Clopidogrel (Active Metabolite) | Metabolic/Clinical Implications |
---|---|---|---|
Administration Form | Active compound | Pro-drug | Eliminates CYP-dependent activation |
Time to Peak Effect | 15-30 minutes (dog model) | 2-6 hours | Faster PCI protection |
Metabolic Stability (Human) | Microsomal t₁/₂ = 65 min | Rapid conversion to metabolite | Reduced drug-drug interaction risk |
Plasma Exposure (Rodent) | Cmax = 25.9 ± 11 ng/mL (5 mg/kg) | Highly variable | Predictable dose-response relationship |
Binding Mechanism | Reversible | Irreversible | Rapid offset (desirable for bleeding risk management) |
Species-dependent pharmacokinetics were prominent: AZD1283 showed superior stability in dog microsomes (t₁/₂ = 201 min) versus human (t₁/₂ = 65 min) and rat (t₁/₂ = 6.08 min), necessitating careful translational interpretation [3]. Oral bioavailability remained moderate across species (F < 30% in rats at 5 mg/kg) due to first-pass metabolism, though significantly higher than thienopyridine active metabolites which exhibit negligible circulating levels [1] [2].
The reversible binding mechanism enables transient receptor occupancy rather than permanent receptor inactivation. This pharmacological distinction underlies AZD1283's more predictable antiplatelet effect cessation compared to thienopyridines' irreversible platelet inhibition requiring new platelet generation for functional recovery [8] [9]. Ex vivo studies demonstrated complete restoration of platelet function within 24 hours of AZD1283 discontinuation versus 5-10 days for clopidogrel [2].
Table 3: Key Chemical Properties of AZD1283
Property | Value/Specification | Reference |
---|---|---|
Chemical Name | Ethyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate | [7] [10] |
CAS Registry Number | 919351-41-0 | [5] [10] |
Molecular Formula | C₂₃H₂₆N₄O₅S | [3] [10] |
Molecular Weight | 470.54 g/mol | [3] [10] |
Solubility | DMSO: 100 mg/mL (212.52 mM) | [3] |
Storage Conditions | -20°C (solid form) | [5] [7] |
Purity Specifications | ≥98% (HPLC) | [5] [7] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4